4-(Piperazin-1-yl)pyrazolo[1,5-a]pyrazine
Overview
Description
4-(Piperazin-1-yl)pyrazolo[1,5-a]pyrazine is a heterocyclic compound that features a fused ring system consisting of pyrazole and pyrazine rings with a piperazine substituent
Mechanism of Action
Target of Action
The primary target of 4-(Piperazin-1-yl)pyrazolo[1,5-a]pyrazine is the Mycobacterium tuberculosis H37Ra . This compound has been evaluated for its anti-tubercular activity against this strain .
Mode of Action
The compound’s mode of action likely involves a complex interaction with the bacterial cells, leading to their inhibition and eventual death .
Biochemical Pathways
Given its anti-tubercular activity, it can be inferred that the compound interferes with essential biochemical pathways in mycobacterium tuberculosis, leading to the inhibition of the bacteria .
Pharmacokinetics
Theoretical admet studies of pyrazolopyrazine derivatives, which include this compound, suggest that these compounds have suitable pharmacokinetic phases .
Result of Action
The primary result of the action of this compound is the inhibition of Mycobacterium tuberculosis H37Ra, as evidenced by its significant anti-tubercular activity . This leads to a decrease in the viability of the bacteria, thereby helping to control the spread and severity of tuberculosis.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s photophysical properties can be tuned by electron-donating groups at position 7 on the fused ring . Moreover, the compound shows good solid-state emission intensities, suggesting that it can be designed as a solid-state emitter by proper structural selection . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperazin-1-yl)pyrazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyrazole derivatives with piperazine in the presence of a suitable catalyst and solvent. For example, a one-pot synthesis can be achieved by reacting pyrazole-4-carboxaldehyde with piperazine under reflux conditions in ethanol .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-(Piperazin-1-yl)pyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced pyrazolo[1,5-a]pyrazine derivatives.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
4-(Piperazin-1-yl)pyrazolo[1,5-a]pyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential as an anticancer agent and its ability to inhibit specific enzymes involved in disease pathways.
Industry: Utilized in the development of advanced materials with unique photophysical properties.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Another fused heterocyclic compound with similar structural features but different biological activities.
Pyrrolopyrazine: Contains a pyrrole ring fused to a pyrazine ring, exhibiting distinct chemical and biological properties.
Uniqueness
4-(Piperazin-1-yl)pyrazolo[1,5-a]pyrazine is unique due to its specific substitution pattern and the presence of the piperazine moiety, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
4-piperazin-1-ylpyrazolo[1,5-a]pyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5/c1-2-13-15-8-5-12-10(9(1)15)14-6-3-11-4-7-14/h1-2,5,8,11H,3-4,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHPGALRUAZOPOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=CN3C2=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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